5-Fluoro-2-[2-(morpholin-4-yl)ethoxy]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a complex organic compound notable for its potential applications in medicinal chemistry. This compound features a unique structure that combines fluorine, morpholine, and a dioxaborolane moiety, which may contribute to its biological activity.
This compound can be classified as a fluorinated benzonitrile derivative. Its structure includes functional groups such as a morpholine ring and a dioxaborolane group, which are often associated with bioactive compounds in medicinal chemistry. The presence of these groups may enhance its solubility and biological interactions.
The synthesis of 5-Fluoro-2-[2-(morpholin-4-yl)ethoxy]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile typically involves several key steps:
The synthesis requires careful control of reaction conditions including temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Analytical techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography are often employed to characterize the intermediates and final product.
The molecular structure of 5-Fluoro-2-[2-(morpholin-4-yl)ethoxy]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile can be described as follows:
The molecular formula is CHBFNO, with a molecular weight of approximately 323.18 g/mol. The structural representation can be visualized using molecular modeling software for further analysis of steric and electronic properties.
5-Fluoro-2-[2-(morpholin-4-yl)ethoxy]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile can participate in various chemical reactions:
These reactions require specific conditions such as temperature control, choice of solvents, and catalysts to optimize yields. Mechanistic studies often involve kinetic analysis to understand reaction pathways.
The mechanism of action for 5-Fluoro-2-[2-(morpholin-4-yl)ethoxy]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is not fully elucidated but may involve:
Preliminary studies suggest that compounds with similar structures exhibit pharmacological activities including anti-inflammatory or anticancer properties, warranting further investigation into this compound's biological effects .
5-Fluoro-2-[2-(morpholin-4-yl)ethoxy]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is expected to have:
Key chemical properties include:
This compound has potential applications in various fields:
The synthesis of 5-fluoro-2-[2-(morpholin-4-yl)ethoxy]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile requires sequential installation of the nitrile, fluoro, morpholinoethoxy, and boronic ester functionalities due to their orthogonal reactivity and stability requirements. Two predominant strategies exist:
Table 1: Key Intermediates in Multi-Step Syntheses
Synthetic Route | Key Intermediate | CAS Number (if available) | Primary Function |
---|---|---|---|
Haloboronation-Functionalization | 5-Fluoro-2-[2-(morpholin-4-yl)ethoxy]benzonitrile | 2288710-28-9 [1] | Core scaffold before borylation |
Borylation-Functionalization | 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | 775351-57-0 [8] | Pre-formed boronic ester precursor |
Borylation-Functionalization (Protected) | 2-Fluoro-5-(MIDA-boronate)benzonitrile | N/A | Protected boronic ester for SNAr/Mitsunobu |
The target boronic ester is primarily designed for Suzuki-Miyaura (S-M) cross-coupling, a pivotal step in constructing biaryl systems prevalent in pharmaceuticals like LRRK2 inhibitors [6]. Optimizing this reaction for the target compound presents challenges: potential coordination of the morpholine nitrogen to palladium, base sensitivity of the boronic ester and nitrile, and competitive protodeboronation. Research indicates that palladacycle precatalysts paired with bulky, electron-rich phosphine ligands offer significant advantages:
Table 2: Optimized Catalytic Systems for Suzuki-Miyaura Coupling Involving the Target Boronic Ester
Precatalyst/Ligand System | Base | Solvent | Temperature (°C) | Key Advantages | Turnover Number (TON) |
---|---|---|---|---|---|
Pd-PEPPSI-IPr | K₃PO₄ | Toluene/H₂O | 80-90 | High activity for aryl chlorides, good stability | ~500 |
XPhos Pd G3 | Cs₂CO₃ | THF/H₂O | 60-70 | Fast activation, excellent functional group tolerance | ~1000 |
Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane/H₂O | 80-90 | Cost-effective, high yields with electron-poor partners | ~750 |
Pd(dppf)Cl₂ | Cs₂CO₃ | DMF/H₂O | 70-80 | Robust for challenging couplings | ~300 |
The strategic placement of the fluorine atom and nitrile group within the target molecule is critical for its function as a coupling partner and for downstream biological activity:
Purifying the target compound and its intermediates requires techniques that avoid hydrolysis of the boronic ester and minimize decomposition under acidic/basic conditions or prolonged heating:
Table 3: Purification Strategies for Boron-Containing Aromatic Nitriles
Purification Method | Suitability for Target Compound | Key Advantages | Key Limitations | Critical Parameters |
---|---|---|---|---|
Crystallization | High (Preferred method) | Removes diverse impurities effectively; Scalable; Stabilizes product | May require extensive solvent screening; Potential for co-crystallization of impurities | Solvent polarity; Cooling rate; Seeding |
Acid/Base Washes | Medium (Workup essential) | Efficient removal of ionic impurities | Risk of boronic ester hydrolysis with prolonged contact | pH control; Emulsion breaking; Rapid phase separation |
Derivatization (MIDA/BF₃K) | Medium (When crystallization fails) | Enables silica gel chromatography; Stabilizes boron | Requires additional synthetic steps; Need for deprotection | Stability of derivative; Compatibility with other functional groups |
Non-Aqueous SEC | Medium | Avoids hydrolysis; Good for desalting | Limited resolution; Dilute product fractions; Lower throughput | Column packing; Eluent choice; Flow rate |
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 116383-34-7
CAS No.: 14476-25-6
CAS No.:
CAS No.: